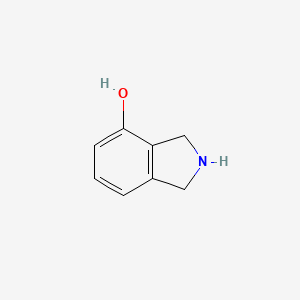![molecular formula C26H27NO8 B1168324 (7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 124917-28-8](/img/structure/B1168324.png)
(7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic molecule with a tetracene backbone. This compound is notable for its intricate structure, which includes multiple hydroxyl groups, an amino group, and an acetyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione typically involves multiple steps, including the formation of the tetracene core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Tetracene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Functionalization: Introduction of hydroxyl, amino, and acetyl groups through selective reactions such as hydroxylation, amination, and acetylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Aplicaciones Científicas De Investigación
(7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione: has several applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparación Con Compuestos Similares
(7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione: can be compared with other tetracene derivatives and compounds with similar functional groups. Some similar compounds include:
Tetracycline: An antibiotic with a similar tetracene core.
Doxorubicin: An anticancer drug with a tetracene backbone.
Chlorotetracycline: Another tetracycline antibiotic with different functional groups.
The uniqueness of This compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
124917-28-8 |
|---|---|
Fórmula molecular |
C26H27NO8 |
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
(7S,9S)-9-acetyl-7-[(2R,5R,6S)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H27NO8/c1-11-16(27)7-8-18(34-11)35-17-10-26(33,12(2)28)9-15-19(17)25(32)21-20(24(15)31)22(29)13-5-3-4-6-14(13)23(21)30/h3-6,11,16-18,31-33H,7-10,27H2,1-2H3/t11-,16+,17-,18-,26-/m0/s1 |
Clave InChI |
VNZXULGDRPCCMZ-CJSYMMANSA-N |
SMILES isomérico |
C[C@H]1[C@@H](CC[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N |
SMILES canónico |
CC1C(CCC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N |
Sinónimos |
(7S,9S)-9-acetyl-7-[(2S,5R,6S)-5-amino-6-methyl-oxan-2-yl]oxy-6,9,11-t rihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





